N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
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Description
N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.18484064 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3406-9747 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm .
Mode of Action
F3406-9747 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment . By inhibiting this process, F3406-9747 prevents the virus from replicating within the host cell .
Result of Action
The primary result of F3406-9747’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and replicating, the compound can effectively limit the spread of the virus within the host .
Action Environment
The action of F3406-9747 is influenced by the pH of the endosome compartment, as the compound specifically interferes with the pH-dependent fusion process
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKTCCXLSSLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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